N-[3-(morpholin-4-yl)propyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
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Description
N-[3-(morpholin-4-yl)propyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H30N4O3S2 and its molecular weight is 462.63. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Spectral Characterization
Research into compounds with structural similarities to N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide often focuses on the development of novel synthetic pathways. For example, Zaki et al. (2017) described a convenient synthetic method for producing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This method allows for the exploration of pharmacological activities of the synthesized molecules, which were fully characterized by elemental and spectral analyses, including melting point, TLC, and FT IR and 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy for most of them (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Antifungal Activity
Compounds related to the target molecule have been evaluated for their antimicrobial and antifungal activities. Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole and investigated their antimicrobial activity against selected bacterial and fungal strains. The study highlights the potential of such compounds for antimicrobial applications, providing a foundation for further exploration of their bioactive properties (Majithiya & Bheshdadia, 2022).
Insecticidal Activity
The search for new insecticidal agents has also led to the investigation of pyridine derivatives, such as the work by Bakhite et al. (2014), which synthesized pyridine derivatives showing moderate to strong aphidicidal activities. This research signifies the potential of such compounds in agricultural applications to protect crops against pests (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Structural Analysis
The crystal structures of compounds structurally related to the target molecule have been determined to gain insights into their molecular conformations, as detailed by Subasri et al. (2017). This type of research is crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S2/c1-2-9-26-21(28)19-16-6-3-4-7-17(16)31-20(19)24-22(26)30-15-18(27)23-8-5-10-25-11-13-29-14-12-25/h2H,1,3-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDDJCCESMUITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCCN3CCOCC3)SC4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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